molecular formula C7H5BrO2 B3333565 4-Bromo(~13~C_6_)benzoic acid CAS No. 1173020-93-3

4-Bromo(~13~C_6_)benzoic acid

Cat. No.: B3333565
CAS No.: 1173020-93-3
M. Wt: 206.97 g/mol
InChI Key: TUXYZHVUPGXXQG-IDEBNGHGSA-N
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Description

4-Bromo(~13~C_6_)benzoic acid is a derivative of benzoic acid where a bromine atom is substituted at the para position of the benzene ring, and the carbon atoms in the benzene ring are isotopically labeled with carbon-13. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo(~13~C_6_)benzoic acid typically involves the bromination of benzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride under controlled temperatures to ensure selective bromination at the para position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of isotopically labeled carbon-13 benzene derivatives as starting materials is crucial for the synthesis of the labeled compound. The bromination process is optimized to achieve high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo(~13~C_6_)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Coupling Reactions: It can undergo Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in organic solvents.

Major Products:

    Substitution: Formation of 4-substituted benzoic acids.

    Reduction: Formation of benzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo(~13~C_6_)benzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules and in isotopic labeling studies to trace reaction pathways.

    Biology: In the study of enzyme mechanisms and metabolic pathways involving benzoic acid derivatives.

    Medicine: As a building block in the synthesis of pharmaceutical compounds and radiolabeled drugs for diagnostic imaging.

    Industry: In the production of specialty chemicals and materials with specific isotopic compositions for research and development.

Mechanism of Action

The mechanism of action of 4-Bromo(~13~C_6_)benzoic acid depends on its application. In chemical reactions, the bromine atom’s electron-withdrawing nature influences the reactivity of the benzene ring, facilitating various substitution and coupling reactions. In biological systems, the isotopic labeling with carbon-13 allows for detailed studies of metabolic processes and enzyme interactions, providing insights into molecular targets and pathways.

Comparison with Similar Compounds

    4-Bromobenzoic Acid: Similar in structure but without isotopic labeling.

    4-Chlorobenzoic Acid: Contains a chlorine atom instead of bromine.

    4-Iodobenzoic Acid: Contains an iodine atom instead of bromine.

Comparison: 4-Bromo(~13~C_6_)benzoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations. Compared to its non-labeled counterpart, it provides enhanced analytical capabilities in studies involving nuclear magnetic resonance (NMR) and mass spectrometry.

Properties

IUPAC Name

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYZHVUPGXXQG-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745830
Record name 4-Bromo(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-93-3
Record name 4-Bromo(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-93-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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